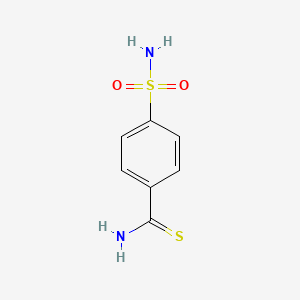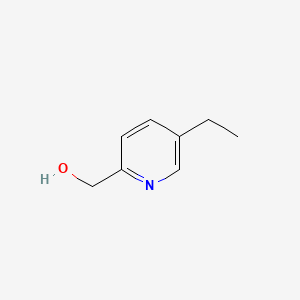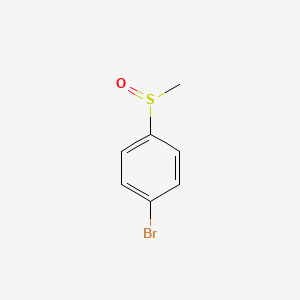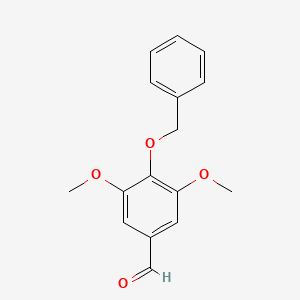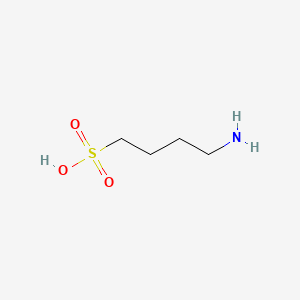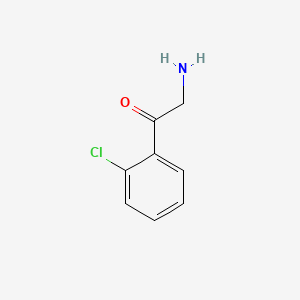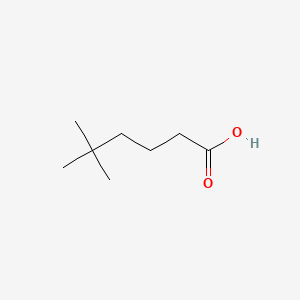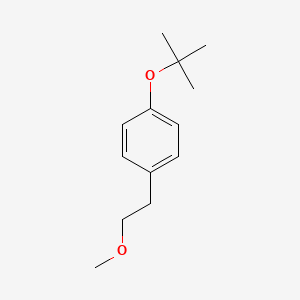
1-(tert-Butoxy)-4-(2-methoxyethyl)benzene
説明
The compound 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene is a chemical species that can be inferred to possess a benzene ring substituted with tert-butoxy and methoxyethyl groups at the 1 and 4 positions, respectively. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related benzene derivatives with tert-butyl and methoxy substituents. These papers can help us understand the potential characteristics and behaviors of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene by analogy.
Synthesis Analysis
The synthesis of benzene derivatives with tert-butyl and methoxy groups typically involves catalytic reactions or nucleophilic substitution. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the formation of a chelated complex, which suggests that similar catalytic processes could be applied to synthesize the compound . Additionally, the method described for preparing 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene involves catalyzing reactions with mesitylene and a methoxyl methylphenol derivative, which could be relevant for synthesizing methoxy-substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. The steric bulk of tert-butyl groups can affect the overall shape and conformation of the molecule, as seen in the reported crystal structure of a related benzene derivative . The presence of methoxy groups can also influence the electronic properties of the benzene ring, potentially affecting its reactivity .
Chemical Reactions Analysis
Benzene derivatives with tert-butyl and methoxy groups can participate in various chemical reactions. For example, the complex [PdLCl2] reacts with alcohols to yield a chiral cyclometallated complex, indicating that the presence of tert-butyl and methoxy groups can facilitate complexation and subsequent reactions . The reversible rearrangement of a diphenylperoxide derivative to an indigo compound demonstrates the dynamic behavior of these molecules under different conditions .
Physical and Chemical Properties Analysis
The physical properties of benzene derivatives, such as melting points and crystal forms, are often reported to provide insight into their stability and purity. For instance, the synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yields white acicular crystals with a high melting point, suggesting a stable crystalline structure . The chemical properties, such as reactivity and color changes upon rearrangement, are also crucial for understanding the behavior of these compounds in various environments .
科学的研究の応用
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The process utilizes a radical approach paired with a Matteson–CH 2 –homologation .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Directive Influence of the tert-Butyl Group in Electrophilic Aromatic Substitution
- Application Summary : This research involves the study of the directive influence of the tert-butyl group in electrophilic aromatic substitution .
- Methods of Application : The research analyzes the hyperconjugative argument where electron density is shifted from a C−H bond to the aromatic ring using pi orbitals .
- Results or Outcomes : Based on the carbon-carbon hyperconjugation argument, it is expected that the t-butyl group would be an ortho-para director and that the t-butyl group would accelerate the rate of electrophilic aromatic substitution compared to benzene itself .
- 3-(tert-butoxy)-2-hydroxypropyl[(2-methoxyphenyl)methyl]amine
- Application Summary : This compound is offered for scientific research needs . It is a similar compound to “1-(tert-Butoxy)-4-(2-methoxyethyl)benzene” and could potentially have similar applications .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The specific results or outcomes are not provided .
特性
IUPAC Name |
1-(2-methoxyethyl)-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-12-7-5-11(6-8-12)9-10-14-4/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCSQWJBVYGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233705 | |
| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |
CAS RN |
84697-14-3 | |
| Record name | 1-(1,1-Dimethylethoxy)-4-(2-methoxyethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84697-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butoxy)-4-(2-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)


